Bis-Guanidine Architecture: Dual Cationic Center Density Versus Monoguanidine Dodine
EINECS 276-425-2 possesses two guanidine cationic centers separated by a propyl (–CH2CH2CH2–) spacer, in contrast to dodine (dodecylguanidine acetate) which contains a single guanidine group. In guanidine-type surfactants, the spacer length between cationic groups directly modulates the balance between hydrogen-bonding-driven self-assembly and hydrophobic interaction-driven micellization [1]. Dodecylguanidine hydrochloride (C12A0G, monoguanidine) exhibits an unusually strong self-assembly tendency compared to common ionic surfactants due to inter-guanidine hydrogen bonding; introducing a spacer group (as in the propyl-linked bis-guanidine of EINECS 276-425-2) alters the hydrophilic group bulkiness and weakens inter-guanidine H-bonding, shifting aggregation behavior toward that of traditional ionic surfactants [1]. This structural feature may translate into distinct critical micelle concentration (CMC) values and membrane permeabilization kinetics compared to the monoguanidine dodine, which exhibits a first CMC of 20–30 µM and a second CMC of 110–120 µM in aqueous solution at 22.5 °C [2].
| Evidence Dimension | Cationic charge density and spacer-mediated self-assembly modulation |
|---|---|
| Target Compound Data | Two guanidine groups per molecule linked by propyl spacer (C3); molecular weight 416.6 g/mol (lactate salt); free base MW 326.5 g/mol (C17H38N6) [3] |
| Comparator Or Baseline | Dodine (dodecylguanidine acetate): one guanidine group per molecule; MW 287.4 g/mol (acetate salt); CMC1 = 20–30 µM, CMC2 = 110–120 µM at 22.5 °C [2]. DGH (C12A0G): monoguanidine, strong H-bonding-driven self-assembly [1]. |
| Quantified Difference | Propyl spacer introduces hydrophilic bulk that weakens inter-guanidine H-bonding relative to monoguanidine C12A0G; direct CMC or aggregation number data for target compound not available in open literature. Dodine CMC quantifies baseline for monoguanidine comparator. |
| Conditions | Aqueous solution; guanidine-type surfactant aggregation studies at varying spacer lengths (m = 0, 2, 3, 4, 6) [1]; dodine CMC by UV spectroscopy, surface tension, dye complexation, and capillary rise at 22.5 °C [2]. |
Why This Matters
The bis-guanidine architecture with a propyl spacer may offer tunable surfactant and membrane-disruption properties distinct from dodine, which is relevant for formulators seeking to optimize biocidal efficacy, foaming behavior, or compatibility with co-formulants in agricultural or industrial water treatment applications.
- [1] Miyake M, Yamada K, Oyama N. Effect of amidoalkyl group as spacer on aggregation properties of guanidine-type surfactants. J Colloid Interface Sci. 2009;330(1):180-185. DOI: 10.1016/j.jcis.2008.10.047. View Source
- [2] Cabral JPS, Smith ARW. Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine). J Colloid Interface Sci. 1992;149(1):27-33. As cited in: Inoue T. Comment on 'Determination of the critical micelle concentration of dodecylguanidine monoacetate (dodine)'. J Colloid Interface Sci. 2007;314(1):346. View Source
- [3] PubChem Compound Database. CID 44149268. National Center for Biotechnology Information. Component of CAS 72156-54-8. View Source
